Substance P (1-7) is synthesized from the full-length Substance P through enzymatic cleavage or chemical synthesis. It can be produced using solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acids into peptides.
Substance P (1-7) is classified as a neuropeptide and falls under the category of tachykinins. It is significant in the field of pharmacology and neuroscience due to its involvement in modulating pain and inflammation.
The synthesis of Substance P (1-7) typically employs solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The most common method involves using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry, where Fmoc-protected amino acids are deprotected and coupled in a controlled manner.
In one study, Rink amide resin was used for C-terminal amidated peptides, while Wang resins were utilized for carboxylic acid forms. The coupling reactions were facilitated using O-(1H-6-chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) as a coupling reagent. Characterization of the synthesized peptides was performed using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry to ensure high purity (>95%) and correct molecular weight .
The molecular structure of Substance P (1-7) consists of seven amino acids with a specific sequence that contributes to its biological activity. The peptide has a positively charged N-terminal arginine residue and a phenylalanine residue at the C-terminus, which is critical for receptor binding.
The molecular formula for Substance P (1-7) is C₃₉H₅₉N₁₁O₈S. Its molecular weight is approximately 811.0 g/mol. Structural analysis often employs techniques such as nuclear magnetic resonance spectroscopy and vibrational spectroscopy to elucidate its conformation in solution .
Substance P (1-7) can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and modifications through methylation or acylation. For instance, N-methylation at specific bonds has been shown to enhance stability against proteolytic degradation while retaining biological activity .
Studies have demonstrated that certain modifications can significantly affect the peptide's pharmacokinetic properties. For example, substituting l-phenylalanine with d-phenylalanine improved metabolic stability in plasma while maintaining receptor affinity .
Substance P (1-7) primarily exerts its effects by binding to neurokinin-1 receptors located in the central and peripheral nervous systems. This interaction triggers intracellular signaling pathways that lead to the release of pro-inflammatory mediators and modulation of pain signaling pathways.
Research indicates that the C-terminal phenylalanine residue is crucial for binding affinity and biological activity. Studies using alanine scanning have shown that modifications at this position significantly impact receptor interactions .
Substance P (1-7) appears as a white to off-white powder when lyophilized. It is soluble in water and exhibits stability under refrigerated conditions.
The peptide has a pKa value indicative of its acidic nature due to the presence of carboxylic acid groups from glutamic acid residues. Its solubility characteristics make it suitable for various biological assays .
Substance P (1-7) has been investigated for its potential therapeutic applications in treating neuropathic pain, anxiety disorders, and other inflammatory conditions. Its ability to modulate pain pathways makes it a candidate for developing new analgesic drugs.
Research continues into developing peptidomimetics based on Substance P (1-7) that exhibit enhanced stability and efficacy compared to the natural peptide. These derivatives are being explored for use in positron emission tomography imaging, which could aid in understanding pain mechanisms at a molecular level .
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3